molecular formula C17H25BO3 B13556756 2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13556756
M. Wt: 288.2 g/mol
InChI Key: GNZALLFMFGISHP-SDNWHVSQSA-N
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Description

2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the benzyloxy group and the dioxaborolane moiety makes it a versatile intermediate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(benzyloxy)-2-methylprop-1-en-1-ylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The boronic ester moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura cross-coupling reactions.

Major Products

    Oxidation: Benzyloxy aldehydes or carboxylic acids.

    Reduction: Benzyloxy alcohols or alkanes.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying biological pathways involving boron.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester moiety can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. In biological systems, the compound can target specific enzymes or receptors that interact with boron-containing molecules, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another boronic acid derivative used in Suzuki-Miyaura cross-coupling reactions.

    4,4,5,5-Tetramethyl-2-(phenylmethylene)-1,3,2-dioxaborolane: A structurally similar compound with a phenyl group instead of a benzyloxy group.

Uniqueness

2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the benzyloxy group, which imparts distinct reactivity and stability compared to other boronic esters. This makes it particularly useful in specific synthetic applications where the benzyloxy group can be further functionalized or used as a protecting group.

Properties

Molecular Formula

C17H25BO3

Molecular Weight

288.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-methyl-3-phenylmethoxyprop-1-enyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C17H25BO3/c1-14(12-19-13-15-9-7-6-8-10-15)11-18-20-16(2,3)17(4,5)21-18/h6-11H,12-13H2,1-5H3/b14-11+

InChI Key

GNZALLFMFGISHP-SDNWHVSQSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/COCC2=CC=CC=C2

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(C)COCC2=CC=CC=C2

Origin of Product

United States

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